BenchChemオンラインストアへようこそ!

N-(3,4-diethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Chemokine receptor modulation Piperidine carboxamide SAR Phenoxypyrimidine scaffold

Procure CAS 1116045-13-6, N-(3,4-diethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, for structure-activity relationship (SAR) exploration. The 3,4-diethoxy substitution pattern on the benzyl ring distinguishes this compound from common mono-alkoxy or unsubstituted analogs. It serves as a critical tool to probe steric and electronic effects on chemokine receptor binding and selectivity, particularly at CCR1. Its unique structural signature makes it an essential negative or specificity control in phenotypic screening campaigns, helping to deconvolute target-mediated versus off-target effects within the phenoxypyrimidine-piperidine scaffold.

Molecular Formula C27H32N4O4
Molecular Weight 476.577
CAS No. 1116045-13-6
Cat. No. B2768868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-diethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
CAS1116045-13-6
Molecular FormulaC27H32N4O4
Molecular Weight476.577
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4)OCC
InChIInChI=1S/C27H32N4O4/c1-3-33-23-11-10-20(16-24(23)34-4-2)18-28-27(32)21-12-14-31(15-13-21)25-17-26(30-19-29-25)35-22-8-6-5-7-9-22/h5-11,16-17,19,21H,3-4,12-15,18H2,1-2H3,(H,28,32)
InChIKeySLRRXFAHLJWXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Relevant Overview of N-(3,4-Diethoxybenzyl)-1-(6-Phenoxypyrimidin-4-yl)Piperidine-4-Carboxamide (CAS 1116045-13-6)


N-(3,4-diethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1116045-13-6; molecular formula C₂₅H₃₀N₄O₄; molecular weight 476.58 g/mol) is a fully synthetic small molecule belonging to the piperidine-4-carboxamide class, featuring a characteristic 6-phenoxypyrimidine core and a 3,4-diethoxybenzyl substituent on the carboxamide nitrogen . Structurally, it resides within a broader chemotype that has been described in patent literature as possessing chemokine receptor modulatory activity, particularly at CCR1 and related receptors [1]. The compound is currently offered as a research-grade chemical by several screening-compound suppliers, though it has not yet been the subject of dedicated primary pharmacology publications. Its principal procurement relevance lies in its utility as a structurally defined tool compound for medicinal chemistry campaigns targeting chemokine receptor-mediated inflammatory and autoimmune pathways.

Why Closely Related Piperidine-4-Carboxamide Analogs Cannot Be Interchanged with CAS 1116045-13-6 Without Quantitative Validation


Within the 1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide scaffold, even modest alterations to the N-benzyl substituent—such as replacing the 3,4-diethoxy pattern with a 4-ethoxy, 2-methyl, or unsubstituted benzyl group—can profoundly shift receptor selectivity, intrinsic efficacy (agonism vs. antagonism), and cellular pharmacokinetics . The 3,4-diethoxybenzyl moiety introduces a distinctive combination of hydrogen-bond-accepting ethoxy oxygen atoms and an extended hydrophobic surface that is absent in the simpler benzyl or mono-alkoxy analogs, potentially altering the ligand's binding pose within the transmembrane domain of chemokine receptors and its susceptibility to oxidative metabolism [1]. Consequently, substituting CAS 1116045-13-6 with a structurally similar but functionally uncharacterized analog in a screening cascade or SAR exploration introduces uncontrolled variables that can confound structure–activity relationship interpretation. The quantitative evidence below, although limited by the current absence of published head-to-head data, highlights the structural features that must be held constant for meaningful pharmacological comparison.

Quantitative Differentiation Evidence for N-(3,4-Diethoxybenzyl)-1-(6-Phenoxypyrimidin-4-yl)Piperidine-4-Carboxamide Versus Structural Analogs


Structural Differentiation: 3,4-Diethoxybenzyl Substituent Versus Mono-Alkoxy and Unsubstituted Benzyl Analogs

The target compound bears a 3,4-diethoxy substitution on the N-benzyl ring, which distinguishes it from the closest commercially available analogs: N-benzyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (unsubstituted benzyl; CAS not found), N-(4-ethoxyphenyl)methyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (mono-4-ethoxy; CAS 1115998-97-4), and N-(2-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (2-methyl; CAS not found) [1]. The presence of two ethoxy groups at the 3 and 4 positions is predicted to increase the topological polar surface area (tPSA) by approximately 18–22 Ų relative to the unsubstituted benzyl analog and by roughly 9–11 Ų relative to the mono-4-ethoxy analog, based on fragment-based tPSA calculations using the O←CH₂CH₃ contribution [2]. This difference in polarity and hydrogen-bond-acceptor count (the diethoxy compound presents four ether oxygen lone pairs vs. two in the mono-ethoxy analog) is expected to modulate both passive membrane permeability and the interaction fingerprint with polar residues in the receptor binding pocket.

Chemokine receptor modulation Piperidine carboxamide SAR Phenoxypyrimidine scaffold

Patent-Documented Chemokine Receptor Modulation for the Phenoxypyrimidine-Piperidine Chemotype

The structural class encompassing 1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamides is claimed in US Patent US-8633226-B2 as modulators of chemokine receptor activity, with specific exemplification of compounds that inhibit MIP-1α (CCL3)-induced CCR1 signaling [1]. While the exact compound CAS 1116045-13-6 is not individually exemplified in the patent with quantitative IC₅₀ or Ki data, the patent provides class-level evidence that the 6-phenoxypyrimidine-4-yl-piperidine scaffold is a privileged chemotype for CCR1 antagonism. Representative patent examples bearing a 3,4-disubstituted benzyl motif on the piperidine nitrogen displayed IC₅₀ values in the sub-micromolar range in CCR1 binding and functional assays [1]. This contrasts with earlier-generation chemokine receptor antagonists based on the 4-phenylpiperidine scaffold (e.g., BX471, CCR1 IC₅₀ = 3.8 nM in recombinant binding assays [2]), which lack the phenoxypyrimidine heterocycle and may exhibit a different selectivity profile.

CCR1 antagonist Chemokine receptor Inflammatory disease

Absence of Published Direct Comparative Bioactivity Data Represents a Verifiable Information Gap

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents (conducted April 2026) failed to identify any published in vitro pharmacological data (IC₅₀, Ki, EC₅₀, Kd) for CAS 1116045-13-6 itself or for any direct head-to-head comparison with its closest structural analogs [1]. This stands in contrast to several other members of the broader 1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide family for which patent-derived affinity data exist (e.g., compounds with 4-fluorobenzyl, 2-methylbenzyl, and 4-ethoxyphenylmethyl substituents are listed as exemplified compounds in US-8633226-B2, though their individual activity values are not publicly disaggregated) [2]. The absence of quantitative differentiation data means that any claim of superiority or inferiority of the 3,4-diethoxybenzyl variant relative to other N-substituted analogs would be speculative. Users procuring this compound for SAR studies must therefore plan to generate primary potency data against their target(s) of interest and should treat the compound as a structurally novel but pharmacologically unvalidated entity.

Data gap analysis Procurement risk assessment SAR completeness

Optimal Research and Procurement Application Scenarios for N-(3,4-Diethoxybenzyl)-1-(6-Phenoxypyrimidin-4-yl)Piperidine-4-Carboxamide


SAR Expansion of Chemokine Receptor Modulator Libraries Requiring Novel 3,4-Dialkoxybenzyl Substitution

Investigators engaged in systematic structure–activity relationship (SAR) exploration of the 1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide chemotype who have exhausted the mono-substituted and unsubstituted benzyl analogs can deploy CAS 1116045-13-6 to probe the steric and electronic effects of a dual 3,4-diethoxy aromatic substitution pattern [1]. The compound serves as a direct comparator to the 3,4-dimethoxy analog (CAS 1115923-14-2), enabling the research team to isolate the contribution of the ethyl vs. methyl alkyl chain to receptor binding, cellular permeability, and metabolic stability [2]. Because no pre-existing pharmacological data are available, this scenario requires the user to have established in-house CCR1 (or other chemokine receptor) binding and functional assays.

Computational Docking and Pharmacophore Model Validation

The 3,4-diethoxybenzyl group of CAS 1116045-13-6 presents a spatially extended hydrophobic-aromatic moiety distinct from the mono-alkoxy and unsubstituted benzyl variants, making it a valuable test ligand for validating computational docking poses and pharmacophore models of chemokine receptor binding pockets [1]. In silico studies can leverage the compound's well-defined SMILES (CCOc1ccc(CNC(=O)C2CCN(c3cc(Oc4ccccc4)ncn3)CC2)cc1OCC) to generate conformational ensembles and dock into homology models of CCR1 built from the CCR5 crystal structure (PDB 4MBS), with the diethoxy signature providing a unique reference point for pose discrimination [2]. The absence of published experimental binding data does not diminish the compound's utility for prospective computational work, provided the docking results are explicitly flagged as predictions requiring subsequent biochemical validation.

Chemical Probe for Oxidative Metabolism Studies in Hepatocyte Models

The presence of two ethoxy groups (–OCH₂CH₃) on the benzyl ring makes CAS 1116045-13-6 a mechanistically informative substrate for studying cytochrome P450-mediated O-dealkylation, a common metabolic pathway for alkyl-aryl ethers [1]. When compared side-by-side with the 3,4-dimethoxy analog (CAS 1115923-14-2) in human or rodent hepatocyte incubations, the differential rate of O-deethylation vs. O-demethylation can be quantified by LC-MS/MS monitoring of the corresponding phenolic metabolites, providing direct evidence for the impact of alkoxy chain length on metabolic clearance within this chemotype [2]. This application scenario supports preclinical candidate optimization programs where modulating metabolic stability through alkoxy chain variation is a key design objective.

Procurement of Structurally Defined Negative Control for Phenotypic Screening Cascades

In phenotypic screening cascades where a patent-exemplified active compound (e.g., a 4-fluorobenzyl analog with confirmed CCR1 antagonistic activity) serves as the positive control, CAS 1116045-13-6 can be procured as a structurally matched but pharmacologically unvalidated compound to serve as a specificity control [1]. Because the compound shares the identical phenoxypyrimidine-piperidine core with active analogs but bears a distinct substitution pattern of unknown pharmacological consequence, it can be used to test whether observed phenotypic effects are scaffold-dependent (appearing with both active and control compounds) or substituent-specific (appearing only with the validated active), thereby helping to deconvolute target-mediated vs. off-target contributions to the screening readout [2].

Quote Request

Request a Quote for N-(3,4-diethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.